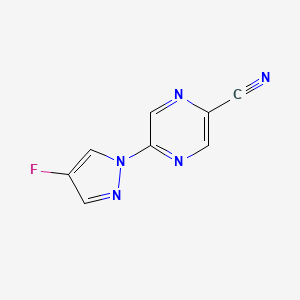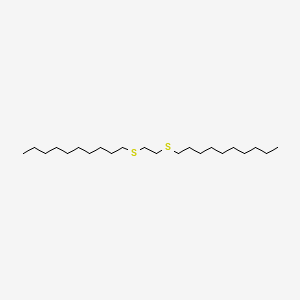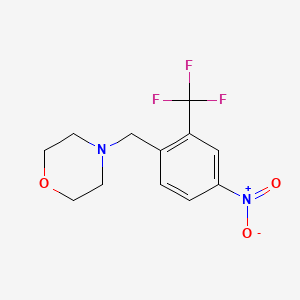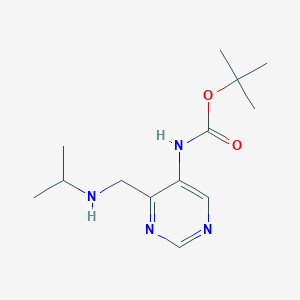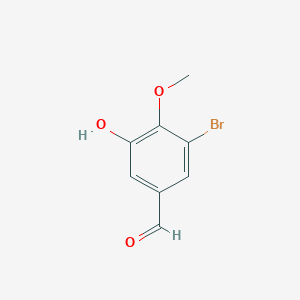
3-Bromo-5-hydroxy-4-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-hydroxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H7BrO3 It is a derivative of benzaldehyde, featuring bromine, hydroxyl, and methoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
3-Bromo-5-hydroxy-4-methoxybenzaldehyde can be synthesized through the bromination of 4-methoxybenzaldehyde using brominating agents such as 1,3-di-n-butylimidazolium tribromide . The reaction typically occurs under solvent-free conditions, making it an environmentally friendly process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient brominating agents and optimized reaction parameters is crucial for industrial synthesis.
化学反応の分析
Types of Reactions
3-Bromo-5-hydroxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Bromo-5-hydroxy-4-methoxybenzoic acid.
Reduction: 3-Bromo-5-hydroxy-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Bromo-5-hydroxy-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用機序
The mechanism of action of 3-Bromo-5-hydroxy-4-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various biochemical reactions. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The bromine atom can also participate in halogen bonding, influencing molecular interactions .
類似化合物との比較
Similar Compounds
3-Bromo-4-hydroxy-5-methoxybenzaldehyde: Similar structure but with different functional group positions.
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Another brominated benzaldehyde derivative with different substitution patterns.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): A well-known flavor compound with similar functional groups but without bromine.
Uniqueness
3-Bromo-5-hydroxy-4-methoxybenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of both bromine and hydroxyl groups in the benzaldehyde framework makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
23354-30-5 |
|---|---|
分子式 |
C8H7BrO3 |
分子量 |
231.04 g/mol |
IUPAC名 |
3-bromo-5-hydroxy-4-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7BrO3/c1-12-8-6(9)2-5(4-10)3-7(8)11/h2-4,11H,1H3 |
InChIキー |
XUMZJGFRKABSNY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1Br)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


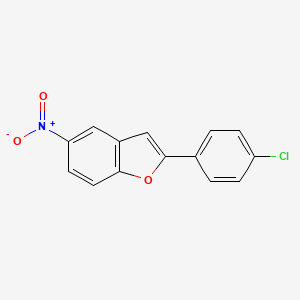
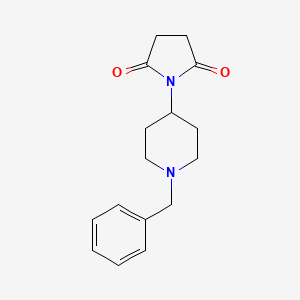
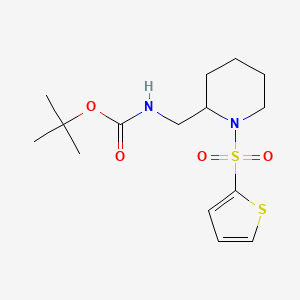
![3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13976329.png)

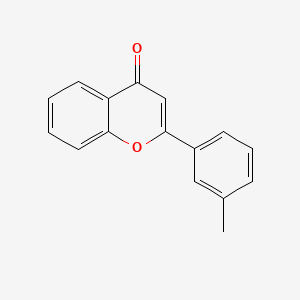

![4-Chloro-5-(2-pyridinylmethyl)-5h-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B13976360.png)

